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Compound of Interest

Compound Name: (-)-Pinoresinol 4-O-glucoside

Cat. No.: B018627

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data analysis guide for the structural
elucidation of (-)-Pinoresinol 4-O-glucoside, a lignan glycoside with noteworthy biological
activities. The protocol outlines sample preparation, and 1D and 2D Nuclear Magnetic
Resonance (NMR) spectroscopic analysis. Comprehensive tables of *H and 13C NMR chemical
shifts, along with key 2D NMR correlations (COSY, HSQC, and HMBC), are presented to
facilitate the unambiguous identification and characterization of this natural product.

Introduction

(-)-Pinoresinol 4-O-glucoside is a naturally occurring lignan glycoside found in various plant
species. Lignans and their glycosides are of significant interest in drug discovery due to their
diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer
activities. Accurate structural determination is a critical first step in the investigation of such
compounds for potential therapeutic applications. NMR spectroscopy is an unparalleled tool for
the complete structural assignment of complex natural products like (-)-Pinoresinol 4-O-
glucoside. This note details the NMR analysis of this compound, providing a reproducible
protocol and a summary of expected spectral data.
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Data Presentation

The following tables summarize the *H and 3C NMR spectral data for (-)-Pinoresinol 4-O-

glucoside, recorded in DMSO-ds.

Table 1: *H NMR Data (500 MHz, DMSO-ds) of (-)-Pinoresinol 4-O-glucoside
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Position o (ppm) Multiplicity J (Hz)
Pinoresinol Moiety

2 6.99 d 1.8

5 6.78 d 8.0

6 6.83 dd 8.0,1.8
7 4.70 d 4.0

8 3.08 m

9a 4.18 dd 8.8, 6.8
9B 3.79 m

2' 6.93 d 1.5

5' 6.75 d 8.1

6' 6.79 dd 8.1,1.5
7 4.68 d 4.2

8' 3.05 m

9'a 4.15 m

9B 3.75 m

3-OCHs 3.76 s

3'-OCHs 3.74 s

4'-OH 8.85 S

Glucose Moiety

1" 4.85 d 7.5

2" 3.25 m

3" 3.20 m

4" 3.15 m
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5" 3.45 m
6"a 3.70 m
6"b 3.52 m

Table 2: 13C NMR Data (125 MHz, DMSO-ds) of (-)-Pinoresinol 4-O-glucoside
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Position o (ppm)

Pinoresinol Moiety

1 134.5
2 110.2
3 147.8
4 146.0
5 115.8
6 119.2
7 85.4
8 53.6
9 71.0
1 133.0
2 109.8
3 147.5
4' 145.2
5' 1155
6' 118.7
7 85.2
8' 53.4
o 70.8
3-OCHs 55.6
3'-OCHs 55.5

Glucose Moiety

1" 101.5
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2" 73.5
3" 76.8
4" 70.1
5" 77.2
6" 61.1

Experimental Protocols
Sample Preparation

» Weigh 5-10 mg of purified (-)-Pinoresinol 4-O-glucoside.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

Ensure complete dissolution by gentle vortexing. If necessary, sonicate for a few minutes.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.

Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a
cryoprobe for enhanced sensitivity.

1H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 4.0 s
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e Spectral Width (SW): 20 ppm
e Temperature: 298 K

13C NMR Spectroscopy:

Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

e Number of Scans (NS): 1024

o Relaxation Delay (D1): 2.0 s

e Acquisition Time (AQ): 1.0s

e Spectral Width (SW): 240 ppm

e Temperature: 298 K

2D NMR Spectroscopy:

e COSY (Correlation Spectroscopy):
o Pulse Program: Standard COSY sequence (e.g., 'cosygpgf' on Bruker instruments).
o Number of Scans (NS): 2-4 per increment.
o Data Points (F2 x F1): 2048 x 256.

¢ HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: Standard HSQC sequence with gradient selection (e.g.,
'hsqcedetgpsisp2.3' on Bruker instruments).

o Number of Scans (NS): 4-8 per increment.
o Data Points (F2 x F1): 1024 x 256.

o 1J(C,H) Coupling Constant: Optimized for 145 Hz.
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o HMBC (Heteronuclear Multiple Bond Correlation):

o

Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndgf’
on Bruker instruments).

o

Number of Scans (NS): 16-32 per increment.

[¢]

Data Points (F2 x F1): 2048 x 256.

[¢]

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.

Data Processing

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

e Phase correct all spectra manually.

o Calibrate the *H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
o Calibrate the 13C spectrum by setting the DMSO solvent peak to 39.52 ppm.

o Perform baseline correction on all spectra.

o For 2D spectra, process both dimensions and visualize the contour plots for correlation

analysis.

Visualization of Key Relationships

The following diagrams illustrate the experimental workflow and key structural correlations
identified through 2D NMR.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Weigh Compound (5-10 mg)

l

Dissolve in DMSO-d6 (0.6 mL)

(Filter into NMR Tube}

NMR Data Acquisition (500 MHz)

1D *H NMR 1D 3C NMR 2D COSsY 2D HSQC 2D HMBC

Data Processing & Analysis

Y

Fourier Transform

l

Phasing & Calibration]

;

[Spectral Analysis & Structural Assignment]

'y

Click to download full resolution via product page

Caption: Experimental workflow for the NMR analysis of (-)-Pinoresinol 4-O-glucoside.
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Key HMBC Correlations

H-1" (5 4.85) H-2 (5 6.99) H-9 (5 4.18, 3.79)

H-1"to C-4 ﬁto CG&%2 to C-7 /9 to CN() to C-7'

C-4 (5 146.0) C-6 (5 119.2) C-7 (5 85.4) C-8 (5 53.6) C-7' (5 85.2)

Click to download full resolution via product page

Caption: Key HMBC correlations for (-)-Pinoresinol 4-O-glucoside.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust method for the complete
structural elucidation of (-)-Pinoresinol 4-O-glucoside. The data and protocols presented in
this application note serve as a valuable resource for researchers in natural product chemistry,
medicinal chemistry, and drug development, enabling confident identification and further
investigation of this and structurally related compounds. The detailed assignment of proton and
carbon signals, supported by 2D correlation data, is essential for quality control, dereplication
efforts, and as a basis for understanding its structure-activity relationships.

 To cite this document: BenchChem. [Application Note: Structural Elucidation of (-)-
Pinoresinol 4-O-glucoside using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b018627#nmr-analysis-of-pinoresinol-4-
o-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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